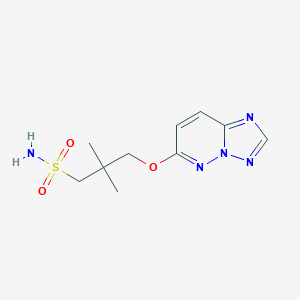
6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine
Übersicht
Beschreibung
6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine, also known as DMSPP, is a compound that has been widely studied for its potential in various scientific fields.
Wirkmechanismus
6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, 6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine can reduce the acidity of the tumor microenvironment, making it less favorable for cancer cell growth and metastasis. Additionally, 6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine has been shown to modulate the activity of certain ion channels and receptors in the brain, suggesting its potential as a therapeutic agent for neurological disorders.
Biochemical and Physiological Effects
6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine has been shown to have a variety of biochemical and physiological effects. In addition to its CAIX inhibitory activity, it has been shown to inhibit the activity of other carbonic anhydrase isoforms, as well as certain metalloproteinases and kinases. It has also been shown to modulate the activity of certain neurotransmitter receptors and ion channels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine is its high potency and selectivity for CAIX inhibition. This makes it a useful tool for studying the role of CAIX in cancer biology. However, its sulfamoyl group can make it difficult to use in certain assays, as it can interfere with the activity of other enzymes that contain a similar functional group.
Zukünftige Richtungen
There are several potential future directions for 6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine research. One area of interest is its potential as a therapeutic agent for cancer and neurological disorders. Another potential application is as a tool for studying the role of CAIX and other enzymes in disease biology. Additionally, further research is needed to optimize the synthesis and formulation of 6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine for use in clinical settings.
Wissenschaftliche Forschungsanwendungen
6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has also been investigated for its use as a tool in chemical biology and pharmacology research.
Eigenschaften
CAS-Nummer |
152537-14-9 |
|---|---|
Produktname |
6-(2,2-Dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine |
Molekularformel |
C10H15N5O3S |
Molekulargewicht |
285.33 g/mol |
IUPAC-Name |
2,2-dimethyl-3-([1,2,4]triazolo[1,5-b]pyridazin-6-yloxy)propane-1-sulfonamide |
InChI |
InChI=1S/C10H15N5O3S/c1-10(2,6-19(11,16)17)5-18-9-4-3-8-12-7-13-15(8)14-9/h3-4,7H,5-6H2,1-2H3,(H2,11,16,17) |
InChI-Schlüssel |
ULJMBTIWHIEYSC-UHFFFAOYSA-N |
SMILES |
CC(C)(COC1=NN2C(=NC=N2)C=C1)CS(=O)(=O)N |
Kanonische SMILES |
CC(C)(COC1=NN2C(=NC=N2)C=C1)CS(=O)(=O)N |
Andere CAS-Nummern |
152537-14-9 |
Synonyme |
1-Propanesulfonamide, 2,2-dimethyl-3-((1,2,4)triazolo(1,5-b)pyridazin- 6-yloxy)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

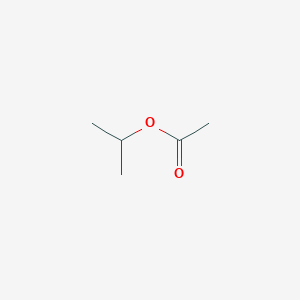
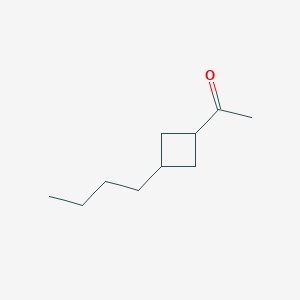


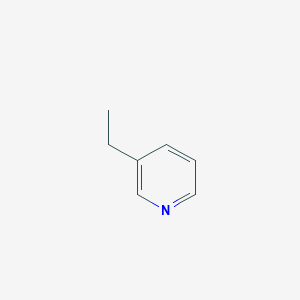
![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanoic acid hydrochloride](/img/structure/B127847.png)

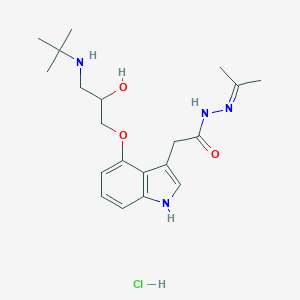




![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)
